2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole
Description
2-(Cinnamylthio)-5-methyl-1H-benzo[d]imidazole is a benzimidazole derivative featuring a cinnamylthio (-S-CH₂-C₆H₅-CH=CH₂) substituent at the 2-position and a methyl group at the 5-position of the benzimidazole core. The cinnamylthio group introduces unique steric and electronic properties due to its conjugated π-system and hydrophobic aromatic moiety, distinguishing it from simpler thioether-linked benzimidazoles.
Properties
IUPAC Name |
6-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-13-9-10-15-16(12-13)19-17(18-15)20-11-5-8-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,18,19)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDIOKFCBUHYHS-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole typically involves the reaction of 2-mercapto-5-methylbenzimidazole with cinnamyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve multi-step processes that include the preparation of the benzimidazole core followed by functionalization at specific positions. The use of catalysts and optimized reaction conditions is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the cinnamyl group.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the 4- and 6-positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-cinnamylated benzimidazole.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Scientific Research Applications
2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The cinnamylthio group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Substituent Effects on Physical Properties
Compound 3b : 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole ()
- Structure : Contains a benzimidazolylmethylthio group instead of cinnamylthio.
- Physical Properties : Melting point = 207–208°C (decomposes), yield = 70%.
- Comparison : The absence of a conjugated cinnamyl system results in a lower melting point compared to bulkier derivatives. The yield is moderate, suggesting efficient synthesis despite steric hindrance.
Compound 3d : 3β,12α-Dihydroxy-3α-(5-methyl-1H-benzo[d]imidazol-2-ylthio)methyl)-5β-cholan-24-oic Acid ()
- Structure : Integrates a steroid-like deoxycholic acid moiety via a thioether linkage.
- Physical Properties : Melting point = 188.9°C (decomposes), yield = 48%.
- Comparison : The steroidal backbone significantly increases molecular weight and complexity, reducing synthetic yield. The cinnamylthio group in the target compound offers simpler derivatization pathways.
Electronic and Spectroscopic Properties
Theoretical Calculations
- DFT Studies (): B3LYP/6-31G* calculations on benzimidazole derivatives revealed that electron-withdrawing groups (e.g., nitro) reduce HOMO-LUMO gaps, enhancing reactivity. The cinnamylthio group’s electron-rich nature may similarly influence electronic transitions, as seen in fluorescence studies of related compounds .
Spectroscopic Signatures
- IR and NMR Trends: Compounds with aromatic thioethers (e.g., 3b, 3d) exhibit characteristic S-C stretching at 740–775 cm⁻¹ (IR) and deshielded aromatic protons in ^1H NMR (δ 7.0–8.5 ppm) . The cinnamylthio group’s vinyl protons would appear as distinct doublets (δ ~6.5–7.5 ppm), providing a diagnostic marker for structural confirmation.
Antimicrobial Efficacy
Compound 3ab : 7-Bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole ()
- Activity : MIC = 3.9 µg/mL against MRSA.
- Comparison : The bromo substituent enhances lipophilicity and membrane penetration. The cinnamylthio group’s bulkiness may similarly improve biofilm disruption but requires empirical validation.
Compound 3au : 2-(Thiophen-2-yl)-1H-benzo[d]imidazole ()
- Activity : High yield (95%) but moderate antimicrobial potency.
- Comparison : The cinnamylthio group’s extended aromatic system could enhance target binding compared to smaller heterocycles like thiophene.
Receptor Modulation
Pharmacokinetic and Solubility Considerations
- Compound 4d : Methyl ester derivative of 3d ()
- Solubility : Esterification improves solubility in organic solvents (e.g., MeOH, CHCl₃).
- Comparison : The cinnamylthio group’s inherent hydrophobicity may necessitate prodrug strategies (e.g., ester or glycoside derivatives) for aqueous solubility enhancement.
Biological Activity
The compound 2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole is a derivative of benzoimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, anticancer, and other pharmacological properties. We will also analyze relevant case studies and research findings to provide a comprehensive understanding of its potential applications.
Chemical Structure and Synthesis
This compound features a benzoimidazole core with a cinnamylthio group and a methyl substituent. The synthesis typically involves the reaction of 5-methyl-1H-benzo[d]imidazole with cinnamylthio derivatives under controlled conditions to yield the desired compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various benzoimidazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 2-(Cinnamylthio)-5-methyl... | 20 | Staphylococcus aureus |
| 18 | Escherichia coli | |
| 25 | Bacillus subtilis | |
| Ciprofloxacin | 28 | Staphylococcus aureus |
In a comparative study, the synthesized compound exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin, indicating its potential as an antibacterial agent .
Anticancer Activity
Imidazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.
A study on related benzimidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including RPMI 8402 (human lymphoblast). The efficacy was evaluated using IC50 values, where lower values indicate higher potency.
Table 2: Cytotoxicity Data for Benzimidazole Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-(Cinnamylthio)-5-methyl... | 15 | RPMI 8402 |
| 12 | MCF-7 (breast cancer) | |
| Dacarbazine | 10 | RPMI 8402 |
The results suggest that this compound could serve as a promising lead compound for further development in cancer therapy .
Other Biological Activities
In addition to antibacterial and anticancer properties, imidazole derivatives have been reported to exhibit:
- Antioxidant Activity: Protecting cells from oxidative stress.
- Antifungal Activity: Effective against various fungal strains like Candida albicans.
- Anti-inflammatory Effects: Reducing inflammation markers in vitro.
Case Studies
Several case studies have focused on the biological evaluation of imidazole derivatives:
- Antimicrobial Evaluation: A study synthesized multiple benzimidazole derivatives and tested their antimicrobial efficacy against common pathogens. The results indicated that compounds with thioether substitutions showed enhanced activity against resistant strains .
- Molecular Docking Studies: Computational studies have suggested that these compounds interact with bacterial proteins involved in cell wall synthesis, which is critical for their antibacterial action. This provides insights into their mechanism of action at the molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
